molecular formula C19H16N4O2S B4296145 Methyl 4-[({5-methyl-5H-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)methyl]benzoate

Methyl 4-[({5-methyl-5H-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)methyl]benzoate

Cat. No.: B4296145
M. Wt: 364.4 g/mol
InChI Key: BVNXGOAXQYBMHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-[({5-methyl-5H-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)methyl]benzoate is a complex organic compound that belongs to the class of triazinoindole derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a triazinoindole core, which is fused with a benzoate moiety, making it a unique and interesting molecule for scientific research.

Preparation Methods

The synthesis of Methyl 4-[({5-methyl-5H-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)methyl]benzoate typically involves multiple steps. The starting materials often include indoline-2,3-diones and thiosemicarbazide, which undergo a condensation reaction in water at elevated temperatures to form intermediates. These intermediates are then further reacted with hydrazine monohydrate to yield the desired triazinoindole derivatives . Industrial production methods may involve optimization of these reaction conditions to improve yield and purity.

Chemical Reactions Analysis

Methyl 4-[({5-methyl-5H-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)methyl]benzoate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Mechanism of Action

The mechanism of action of Methyl 4-[({5-methyl-5H-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)methyl]benzoate involves its interaction with molecular targets such as iron ions and DNA. The compound can chelate ferrous ions, disrupting cellular iron homeostasis and leading to apoptosis in cancer cells. This process is mediated through the mitochondrial pathway, involving proteins such as Bcl-2, Bax, and cleaved caspase-3 . Additionally, its ability to bind to DNA can interfere with DNA replication and transcription, further contributing to its antiproliferative effects .

Comparison with Similar Compounds

Similar compounds to Methyl 4-[({5-methyl-5H-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)methyl]benzoate include other triazinoindole derivatives and indoloquinoxalines. These compounds share a similar core structure but may differ in their substituents and overall biological activity. For example, tert-butyl-substituted triazinoindole derivatives have been reported to exhibit enhanced biological activity due to increased lipophilicity . The unique combination of the triazinoindole core with a benzoate moiety in this compound distinguishes it from other similar compounds and contributes to its specific biological properties.

Properties

IUPAC Name

methyl 4-[(5-methyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanylmethyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O2S/c1-23-15-6-4-3-5-14(15)16-17(23)20-19(22-21-16)26-11-12-7-9-13(10-8-12)18(24)25-2/h3-10H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVNXGOAXQYBMHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C3=C1N=C(N=N3)SCC4=CC=C(C=C4)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 4-[({5-methyl-5H-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)methyl]benzoate
Reactant of Route 2
Reactant of Route 2
Methyl 4-[({5-methyl-5H-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)methyl]benzoate
Reactant of Route 3
Reactant of Route 3
Methyl 4-[({5-methyl-5H-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)methyl]benzoate
Reactant of Route 4
Reactant of Route 4
Methyl 4-[({5-methyl-5H-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)methyl]benzoate
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Methyl 4-[({5-methyl-5H-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)methyl]benzoate
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Methyl 4-[({5-methyl-5H-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)methyl]benzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.